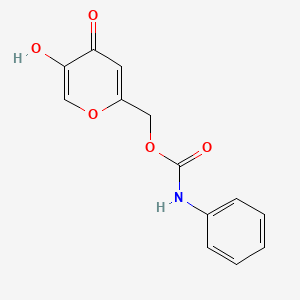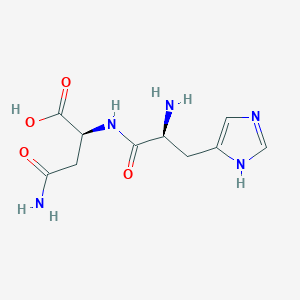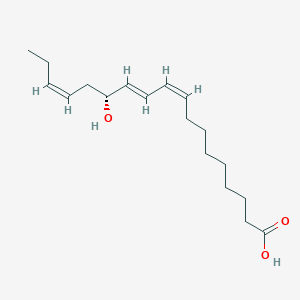
2-Heptyl-3,6-dihydro-2H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound with a sulfur atom replacing one of the carbon atoms in the six-membered ring This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur instead of oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of diesters, followed by decarboxylation. For instance, dimethyl 3,3’-thiobispropanoate can be treated with sodium methoxide in tetrahydrofuran solution, followed by decarboxylation in refluxing aqueous sulfuric acid to yield the desired thiopyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: Halogenation, particularly bromination, can occur at specific positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine or N-bromosuccinimide in solvents like dichloromethane are typical reagents for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Bromo-substituted thiopyrans.
Aplicaciones Científicas De Investigación
2-Heptyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-3,6-dihydro-2H-thiopyran involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
2-Heptyl-3,6-dihydro-2H-thiopyran can be compared with other thiopyran and pyran derivatives:
Thiopyran: Similar to this compound but with different alkyl or aryl substituents.
Pyran: Oxygen analogs of thiopyrans, such as 2H-pyran and 4H-pyran.
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A related compound with different substituents on the thiopyran ring.
The uniqueness of this compound lies in its specific heptyl substituent, which imparts distinct chemical and physical properties compared to other thiopyran derivatives.
Propiedades
Número CAS |
121259-08-3 |
|---|---|
Fórmula molecular |
C12H22S |
Peso molecular |
198.37 g/mol |
Nombre IUPAC |
2-heptyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H22S/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,12H,2-6,9-11H2,1H3 |
Clave InChI |
NHOUJKQGWOUQNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CC=CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)



![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
